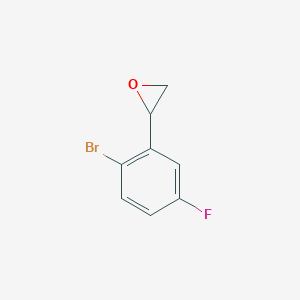

![molecular formula C27H27N3O5S B2959496 N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide CAS No. 1025032-63-6](/img/structure/B2959496.png)

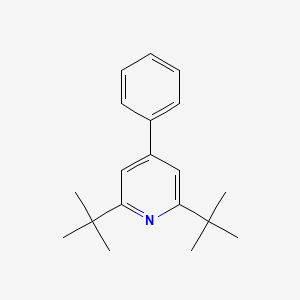

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(3-methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide” is a chemical compound that features a piperazine ring . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Antimalarial Studies

Research into antimalarial sulfonamides has explored the reactivity and potential of compounds, including derivatives of N-(phenylsulfonyl)acetamide, demonstrating significant antimalarial activity and selectivity, partly attributed to the inclusion of quinoxaline moieties (Fahim & Ismael, 2021).

Antidepressant Development

Lu AA21004, an antidepressant, undergoes oxidative metabolism involving various cytochrome P450 enzymes, leading to the formation of multiple metabolites (Hvenegaard et al., 2012).

Alzheimer's Disease Treatment

SAM-760, a 5HT6 antagonist investigated for Alzheimer’s disease treatment, predominantly metabolizes through CYP3A, indicating a modest drug-drug interaction potential (Sawant-Basak et al., 2018).

Anticancer Activity

Derivatives of N-substituted benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated as selective class III agents for cardiac electrophysiological activity, indicating potential as antiarrhythmic agents (Morgan et al., 1990).

Hypoglycemic Agent Development

The design and synthesis of certain sulphonylureas/guanidine-based derivatives have shown promising results as hypoglycemic agents, with significant activity compared to the standard drug glibenclamide (Panchal et al., 2017).

Anti-HIV Activity

Synthesis and evaluation of new derivatives of 2-piperazino-1,3-benzo[d]thiazoles have been conducted for their antiproliferative and anti-HIV activity, showing remarkable effects on certain cell lines (Al-Soud et al., 2010).

Anti-Acetylcholinesterase Activity

New piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, identifying potent inhibitors of acetylcholinesterase, which could serve as antidementia agents (Sugimoto et al., 1990).

Antimicrobial Studies

Synthesis and evaluation of N-substituted derivatives have been explored for their antimicrobial activities, with some compounds exhibiting moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Development of Radioligands for Acetylcholinesterase

Efforts to develop fluorine-18-labeled radioligands for in vivo imaging of acetylcholinesterase have shown potential, despite challenges in achieving region-specific brain distribution (Brown-Proctor et al., 1999).

作用機序

Safety and Hazards

将来の方向性

The future directions in the research of these compounds could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further studies could also focus on increasing the biological activity of these derivatives .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)26(32)29-15-17-30(18-16-29)27(33)25(28-24(31)21-10-4-2-5-11-21)36(34,35)23-13-6-3-7-14-23/h2-14,19,25H,15-18H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYVACWUBCXNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2959432.png)